(E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane (E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 161395-96-6
VCID: VC20809853
InChI: InChI=1S/C11H21BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h8-9H,6-7H2,1-5H3/b9-8+
SMILES: B1(OC(C(O1)(C)C)(C)C)C=CCCC
Molecular Formula: C11H21BO2
Molecular Weight: 196.1 g/mol

(E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane

CAS No.: 161395-96-6

Cat. No.: VC20809853

Molecular Formula: C11H21BO2

Molecular Weight: 196.1 g/mol

* For research use only. Not for human or veterinary use.

(E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane - 161395-96-6

Specification

CAS No. 161395-96-6
Molecular Formula C11H21BO2
Molecular Weight 196.1 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[(E)-pent-1-enyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C11H21BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h8-9H,6-7H2,1-5H3/b9-8+
Standard InChI Key IMIHEZMTQOARIK-CMDGGOBGSA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)/C=C/CCC
SMILES B1(OC(C(O1)(C)C)(C)C)C=CCCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C=CCCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator